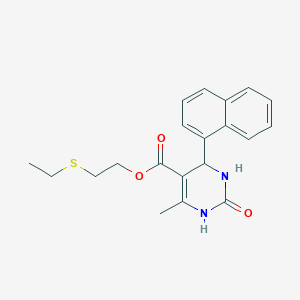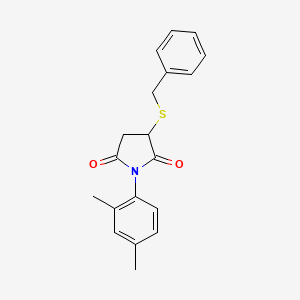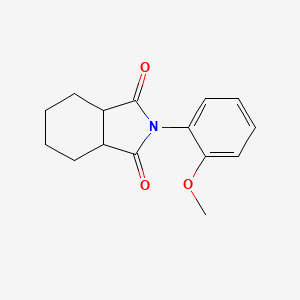
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as APDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages when conducting lab experiments with 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
将来の方向性
There are several future directions for research on 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosages of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one for use in lab experiments and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines make it a useful tool for studying oxidative stress and inflammation. Further research is needed to fully understand the mechanisms of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various areas of scientific research.
合成法
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylpyridine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
特性
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)14-15(12-7-3-2-4-8-12)19(17(22)16(14)21)13-9-5-6-10-18-13/h2-10,15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXODRRSKWXFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)
![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)


